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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

An important clarification on the compared compounds: The initial query requested a
comparison between "CH 275" and "Compound Z". Our literature search identified "CH 275" as
a selective somatostatin receptor 1 (sstl) agonist. However, "Compound Z" is not a uniquely
identified molecule in scientific literature, with the term referring to several distinct and
unrelated substances. For the purpose of this guide, we have selected a specifically
designated novel compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-
carboxamide, referred to in its primary study as "compound 275#", as the comparator. It is
critical for the reader to note that CH 275 and compound 275# are structurally and functionally
unrelated, targeting different biological pathways and holding potential for distinct therapeutic
areas. This guide, therefore, serves to objectively present the individual characteristics of these
two compounds rather than a direct performance comparison.

CH 275: A Selective Somatostatin Receptor 1
Agonist

CH 275 is a peptide analog of somatostatin that demonstrates high selectivity and potency as
an agonist for the somatostatin receptor subtype 1 (sstl).[1] Its mechanism of action is
centered on the activation of sst1, which has been shown to modulate the activity of neprilysin,
a key enzyme in the degradation of amyloid-f3 peptides.[1] This has positioned CH 275 as a
compound of interest in the research of Alzheimer's disease.[1]
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Quantitative Data for CH 275

The following table summarizes the binding affinity and functional potency of CH 275 for human
somatostatin receptors.

Receptor Subtype Ki (nM) IC50 (nM)
sstl 52 30.9

Sst2 - >10,000
Sst3 - 345

sst4 - >1,000
sst5 - >10,000

Data sourced from MedChemExpress.[1]

CH 275 Signaling Pathway

Activation of the sstl receptor by CH 275 initiates a signaling cascade that leads to the
upregulation of neprilysin activity. This enzyme plays a crucial role in clearing amyloid-f3
plagues, a hallmark of Alzheimer's disease.
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Caption: Signaling pathway of CH 275.
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Experimental Protocols: CH 275

Receptor Binding Assay: The binding affinity (Ki) of CH 275 to sstl receptors was determined
through competitive binding assays. This typically involves incubating cell membranes
expressing the receptor with a radiolabeled somatostatin analog and varying concentrations of
the unlabeled competitor (CH 275). The concentration of CH 275 that displaces 50% of the
radioligand is used to calculate the Ki value, indicating its binding affinity.

Functional Assay (IC50 Determination): The potency of CH 275 as an sstl agonist (IC50) was
likely determined by measuring its ability to inhibit a cellular process stimulated by another
compound, such as forskolin-stimulated cAMP production. Cells expressing the sstl receptor
are treated with forskolin to increase cAMP levels, and then with varying concentrations of CH
275. The IC50 is the concentration of CH 275 that causes a 50% inhibition of the forskolin-
induced cAMP accumulation.

In Vitro Neprilysin Activation: Primary neuron-based cell cultures, including a mix of wild-type
hippocampal, cortical, and striatal neurons, were treated with 100 nM CH 275. The activity of
neprilysin was then measured to assess the effect of sstl activation by CH 275.[1]

Compound 275#: An Inducer of Apoptosis in
Colorectal Cancer Cells

Compound 275#, with the chemical name N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-
nitrofuran-2-carboxamide, is a novel small molecule that has been shown to possess
antiproliferative properties against colorectal cancer (CRC) cell lines.[2][3] Its mechanism of
action involves the induction of intracellular reactive oxygen species (ROS), which in turn
triggers mitochondria-mediated intrinsic apoptosis and initiates autophagy.[2][3]

Quantitative Data for Compound 275#

The following tables summarize the cytotoxic and apoptotic effects of compound 275# on
human colorectal cancer cell lines.

Table 1: Cytotoxicity of Compound 275# (IC50 in uM)
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Cell Line 24h 48h 72h
HCT116 13.90+1.15 7.99+0.61 5.23+0.17
HCT8 20.31+£1.15 11.81 £ 0.94 8.85 £ 0.52
FHC (normal) 39.42 + 2.65 29.83+1.34 20.19+1.03

Data from an MTT assay.[2]

Table 2: Apoptosis Induction by Compound 275# in CRC Cells after 24h

Cell Line Concentration (uM) Late-Phase Apoptosis (%)
HCT116 5 3.83

20 99.6

HCT8 5 4.76

20 99.9

Data from an Annexin V-FITC/PI assay.[2]

Compound 275# Signaling Pathway

Compound 275# induces an accumulation of ROS, which leads to mitochondrial dysfunction
and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-
3 and PARP.
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Caption: Signaling pathway of Compound 275#.
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Experimental Protocols: Compound 275#

Cell Viability (MTT) Assay: To determine the cytotoxicity of compound 275#, HCT116, HCTS,
and FHC cells were seeded in 96-well plates.[2] After 24 hours, the cells were treated with
various concentrations of compound 275# for 24, 48, and 72 hours. Subsequently, an MTT
solution was added to each well, and the plates were incubated to allow for the formation of
formazan crystals. The crystals were then dissolved in a solubilization solution, and the
absorbance was measured to determine cell viability and calculate the IC50 values.[2]

Apoptosis (Annexin V-FITC/PI) Assay: HCT116 and HCT8 cells were treated with different
concentrations of compound 275# for 24 hours.[2] The cells were then harvested, washed, and
resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the
cell suspension. The samples were analyzed by flow cytometry to differentiate between viable,
early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]

Reactive Oxygen Species (ROS) Detection: The intracellular accumulation of ROS was likely
measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-
DA). Cells treated with compound 275# would be incubated with DCFH-DA. Inside the cells,
DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent
dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, can
be measured using a fluorescence microscope or a plate reader.

Summary of Comparison
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Feature CH 275 Compound 275#
Small molecule (N-(3-(5,7-
) ) dimethylbenzo[d]oxazol-2-
Compound Type Peptide analog of somatostatin

yl)phenyl)-5-nitrofuran-2-

carboxamide)

Primary Target

Somatostatin receptor 1 (sstl)

Not explicitly defined, but

initiates ROS accumulation

Mechanism of Action

Selective sstl agonist,

activates neprilysin

Induces intracellular ROS
accumulation, leading to
mitochondria-mediated

apoptosis and autophagy

Therapeutic Area of Interest

Alzheimer's Disease

Colorectal Cancer

Key Biological Effect

Increases degradation of

amyloid-f3

Induces cell death in cancer

cells

In conclusion, CH 275 and compound 275# are two distinct molecules with fundamentally

different mechanisms of action and potential therapeutic applications. CH 275 acts as a

selective agonist for a G-protein coupled receptor involved in neuromodulation, while

compound 275# induces cytotoxicity in cancer cells through oxidative stress. This guide

highlights their individual properties based on available experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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compound-z]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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